4-(1-Ethoxyethoxy)-1-butyne
Description
4-(1-Ethoxyethoxy)-1-butyne is an alkyne derivative featuring an ethoxyethoxy functional group at the terminal position of a butyne backbone. This compound is structurally characterized by a triple bond (C≡C) at the 1-position and a 1-ethoxyethoxy moiety (-OCH₂CH₂OCH₂CH₃) at the 4-position.
Its primary application lies in organic synthesis, particularly as a precursor for chiral intermediates or protected alcohols in pharmaceuticals and agrochemicals. For example, structurally similar compounds like 4-(1-Ethoxyethoxy)-2-methyl-1-butene are intermediates in synthesizing mevalonolactone, a precursor to vitamin E derivatives .
Properties
CAS No. |
18669-05-1 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-(1-ethoxyethoxy)but-1-yne |
InChI |
InChI=1S/C8H14O2/c1-4-6-7-10-8(3)9-5-2/h1,8H,5-7H2,2-3H3 |
InChI Key |
JHJGLMJTIBBSSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 4-(1-Ethoxyethoxy)-1-butyne, enabling a comparative analysis of their properties, reactivity, and applications.
Structural and Functional Group Comparison
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Backbone Type | Key Features |
|---|---|---|---|---|---|
| This compound | C₈H₁₂O₂* | ~156.18* | Alkyne, ethoxyethoxy | Butyne | Terminal alkyne with ether group |
| 1-Butene, 4-(1-ethoxyethoxy)- | C₈H₁₆O₂ | 144.21 | Alkene, ethoxyethoxy | Butene | Terminal alkene with ether group |
| 4-Ethoxy-1-butene | C₆H₁₂O | 100.16 | Alkene, ethoxy | Butene | Simpler ether with shorter chain |
| 4-(1-Ethoxyethoxy)-2-methyl-1-butene | C₉H₁₈O₂ | 158.24 | Alkene, ethoxyethoxy, methyl branch | Butene | Branched structure for steric effects |
*Estimated based on analogous compounds.
Physicochemical Properties
- Smaller analogs like 4-Ethoxy-1-butene (C₆H₁₂O) may exhibit higher solubility in polar solvents . A structurally distinct but related compound, 4-(1-Ethoxyethoxy)-pyrazolo-pyrimidine (C₉H₁₂N₄O₂), shows solubility of 1.91 g/L, suggesting that ethoxyethoxy groups moderately reduce hydrophilicity .
- Reactivity: The alkyne group in this compound enables click chemistry (e.g., Huisgen cycloaddition), unlike its alkene counterparts .
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